7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one
Overview
Description
7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is a useful research compound. Its molecular formula is C14H8F2OS and its molecular weight is 262.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Characterization
7,8-Difluorodibenzo[b,e]thiepin derivatives have been extensively characterized using spectroscopic techniques. Kolehmainen et al. (2007) investigated eight 6-arylidenedibenzo[b,e]thiepin derivatives, including those similar to 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one, using NMR and IR spectroscopy. They provided detailed insights into the molecular structure and substituent effects of these compounds (Kolehmainen et al., 2007).
Synthetic Pathways
Innovative synthetic pathways for compounds related to this compound have been developed. Wang et al. (2022) demonstrated a fast and efficient synthesis of racemic baloxavir, an intermediate that includes the 7,8-difluorodibenzo[b,e]thiepin structure, using solid acid catalysts under microwave conditions (Wang et al., 2022).
Structural Analysis and Characterization
The structural analysis and characterization of new dibenzo[b,e]thiepine derivatives, including those structurally related to this compound, have been reported. Ilie et al. (2009) discussed the synthesis, IR, and NMR spectral data, and elemental analysis of these compounds, providing a comprehensive understanding of their chemical properties (Ilie et al., 2009).
Chromatographic Analysis
Chromatographic techniques have been applied to study derivatives of 7,8-Difluorodibenzo[b,e]thiepin. Agrawal and Khadikar (2003) modeled the chromatographic capacity factor for a series of derivatives, enhancing the understanding of their physicochemical properties (Agrawal & Khadikar, 2003).
Mechanism of Action
Target of Action
It is a key intermediate for baloxavir marboxil , which is known to inhibit the cap-dependent endonuclease of the influenza virus .
Mode of Action
As an intermediate for Baloxavir Marboxil, it may contribute to the overall inhibitory effect on the influenza virus .
Biochemical Pathways
Given its role in the synthesis of baloxavir marboxil, it may be involved in the pathways related to viral replication, specifically the inhibition of the cap-dependent endonuclease of the influenza virus .
Result of Action
As a key intermediate for Baloxavir Marboxil, its contribution to the overall antiviral effect against the influenza virus could be inferred .
Properties
IUPAC Name |
7,8-difluoro-6H-benzo[c][1]benzothiepin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIAEKBJODOUBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)C(=O)C3=CC=CC=C3S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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